molecular formula C14H17NO4 B7627827 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid

Cat. No. B7627827
M. Wt: 263.29 g/mol
InChI Key: FAKWNFVRZOUWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a drug that has shown promising results in the treatment of various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.

Mechanism of Action

The primary mechanism of action of 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid is the inhibition of GABA-T, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid enhances the inhibitory tone in the brain, leading to its anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase brain GABA levels in both animals and humans. This increase in GABA levels has been associated with its anxiolytic, anticonvulsant, and analgesic effects. In addition, 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.

Advantages and Limitations for Lab Experiments

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in lab experiments. It has a high potency and selectivity for GABA-T inhibition, making it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid is its poor solubility in water, which can make it challenging to administer in vivo. In addition, its long half-life can make it difficult to control the duration of its effects.

Future Directions

There are several future directions for research on 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is its potential use in the treatment of neuropathic pain. 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. GABA has been implicated in the pathophysiology of depression, and 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid may have antidepressant effects through its modulation of GABA levels. Finally, further studies are needed to determine the long-term safety and efficacy of 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid in humans.

Synthesis Methods

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to obtain the final product in high yield and purity. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.

Scientific Research Applications

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce the reinforcing effects of cocaine and alcohol, suggesting its potential use in addiction treatment. In addition, 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has demonstrated anxiolytic effects in animal models of anxiety disorders.

properties

IUPAC Name

3-cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-8-9-1-3-11(4-2-9)14(19)15-12(7-13(17)18)10-5-6-10/h1-4,10,12,16H,5-8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKWNFVRZOUWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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